

An In-depth Technical Guide to Bromocyclopentane: Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Bromocyclopentane	
Cat. No.:	B041573	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the core physical and chemical properties of **bromocyclopentane** (CAS No: 137-43-9). It is intended for researchers, scientists, and professionals in drug development who utilize this versatile halogenated hydrocarbon in synthesis and other applications. This document details key quantitative data, experimental protocols for its synthesis and primary reactions, and visual representations of its chemical behavior to serve as a practical reference in a laboratory setting.

Physical and Spectroscopic Properties

Bromocyclopentane is a colorless to light yellowish-brown liquid at room temperature, often characterized by a camphor-like aroma.[1][2] It may darken over time with prolonged storage. [3] Its physical properties are critical for handling, reaction setup, and purification processes.

Physical Properties Summary

The fundamental physical characteristics of **bromocyclopentane** are summarized in the table below, compiled from various sources.



Property	Value	Source(s)
Molecular Formula	C₅H∍Br	[1]
Molecular Weight	149.03 g/mol	[1]
Appearance	Clear, colorless to light yellow/brown liquid	[1][4]
Density	1.39 g/mL at 25 °C	[1][4]
Boiling Point	137-139 °C	[1][4][5]
Melting Point	No data available	[6]
Refractive Index (n ²⁰ /D)	1.488	[4][5]
Flash Point	35 - 42 °C (95 - 108 °F)	[1][6][7]
Vapor Pressure	9.73 mmHg at 25 °C	[1]
Water Solubility	Immiscible	[1][2][8]
Solubility in Organic Solvents	Soluble in ethanol, ether, chloroform, hexane	[1][8]

Spectroscopic Data

Spectroscopic data is essential for the identification and structural elucidation of **bromocyclopentane** and its reaction products.



Spectrum Type	Key Peaks / Shifts (ppm)	Source(s)
¹H NMR (in CDCl₃)	~4.45 (m, 1H, CH-Br), 2.05- 2.12 (m, 2H), 1.89 (m, 4H), 1.65 (m, 2H)	[9]
¹³ C NMR (in CDCl ₃)	Data available, confirms 3 distinct carbon environments	[10][11]
Infrared (IR)	Data available for C-H and C- Br stretches	[11]
Mass Spectrometry (MS)	Molecular Ion (M+): 148/150 (due to Br isotopes)	[9]

Chemical Properties and Reactivity

Bromocyclopentane is a versatile reagent in organic synthesis, primarily owing to the reactivity of the carbon-bromine bond. It is stable under normal conditions but is flammable and incompatible with strong oxidizing agents and strong bases.[1][6]

The compound's reactivity is influenced by the cyclopentane ring structure, which has inherent ring strain. This strain can make it more reactive in certain nucleophilic substitution reactions compared to its six-membered ring counterpart, bromocyclohexane.[12][13]

Bromocyclopentane participates in both nucleophilic substitution (S_n1 and S_n2) and elimination (E1 and E2) reactions.

- S_n2 Reactions: With strong nucleophiles in aprotic polar solvents (e.g., NaI in acetone), **bromocyclopentane** readily undergoes S_n2 reactions. The smaller ring size results in less steric hindrance compared to bromocyclohexane, facilitating backside attack by the nucleophile.[14]
- S_n1 Reactions: In the presence of weak nucleophiles and protic solvents, S_n1 reactions can occur. The formation of the secondary cyclopentyl carbocation is a key step. Some studies suggest **bromocyclopentane** is more reactive in S_n1 reactions than bromocyclohexane due to the relief of ring strain upon forming the carbocation intermediate.[12]



• Elimination Reactions: When treated with a strong, sterically hindered base like potassium tert-butoxide, **bromocyclopentane** undergoes an E2 elimination to yield cyclopentene.[15] [16]

Key Experimental Protocols

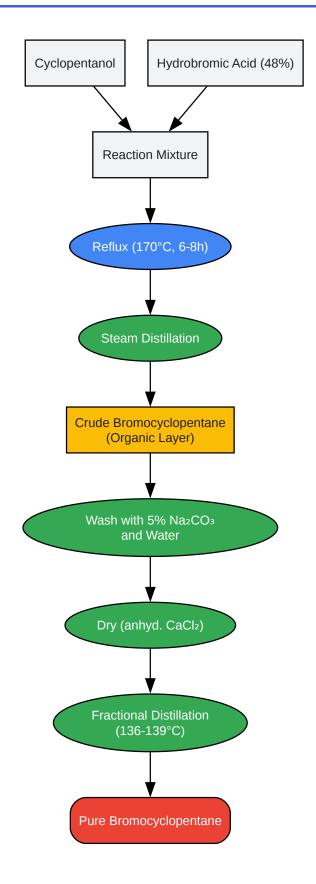
Detailed methodologies for the synthesis of **bromocyclopentane** and its use in subsequent key reactions are provided below.

Synthesis of Bromocyclopentane from Cyclopentanol

This procedure details the synthesis via reaction with hydrobromic acid.

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, mix cyclopentanol with a 48% solution of hydrobromic acid.[1][17]
- Reflux: Heat the mixture to reflux at approximately 170 °C and maintain for 6-8 hours.[1][17]
- Workup: After cooling, perform a steam distillation of the reaction mixture. Collect the distillate and separate the organic (oil) layer.[1][17]
- Purification: Wash the organic layer with a 5% sodium carbonate solution to neutralize any remaining acid, followed by a water wash. Dry the crude product over anhydrous calcium chloride or magnesium sulfate.[1][17]
- Final Distillation: Purify the dried product by fractional distillation, collecting the fraction that boils between 136-139 °C to yield pure **bromocyclopentane**.[1][17]





Click to download full resolution via product page

Caption: Workflow for the synthesis of **bromocyclopentane** from cyclopentanol.

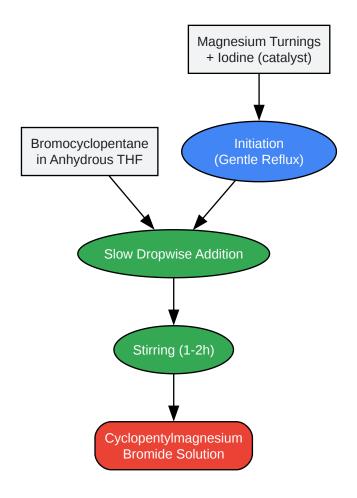


Formation of Cyclopentylmagnesium Bromide (Grignard Reagent)

This is a critical reaction for forming carbon-carbon bonds.

- Preparation: Ensure all glassware is rigorously flame-dried or oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon). Place magnesium turnings in a threenecked flask equipped with a reflux condenser, a dropping funnel, and a stirrer.[7][18][19]
- Initiation: Add a small amount of anhydrous solvent (typically tetrahydrofuran or diethyl ether) to cover the magnesium. A crystal of iodine or a few drops of 1,2-dibromoethane can be added to activate the magnesium surface.[20][21] Add a small portion of a solution of bromocyclopentane in the anhydrous solvent to the flask. Initiation is indicated by gentle bubbling, a cloudy appearance, and a slight exotherm.[20]
- Addition: Once the reaction has initiated, add the remaining bromocyclopentane solution dropwise at a rate that maintains a gentle reflux. Use a cooling bath if the reaction becomes too vigorous.[19]
- Completion: After the addition is complete, continue to stir the mixture, with gentle heating if
 necessary, for 1-2 hours to ensure all the magnesium has reacted. The resulting gray, cloudy
 solution is the Grignard reagent, which should be used promptly.[20]





Click to download full resolution via product page

Caption: Experimental workflow for the formation of a Grignard reagent.

Reaction with Sodium Nitrite

This protocol describes a nucleophilic substitution to form nitrocyclopentane.

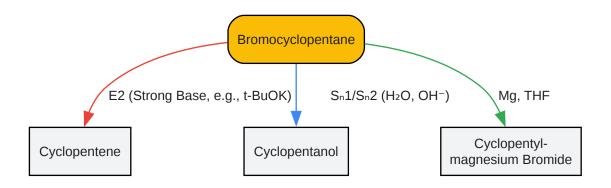
- Reaction Setup: In a flask, dissolve sodium nitrite (NaNO₂) in dry dimethyl sulfoxide (DMSO).
 Cool the solution to 15 °C.[1][18]
- Addition: Add bromocyclopentane to the cooled NaNO₂ solution.[1][18]
- Reaction: Stir the mixture at 15 °C for 3 hours.[1][18]
- Workup: Pour the reaction mixture into ice water and extract the product with petroleum ether.[1][18]



• Purification: Wash the combined organic extracts with water, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to obtain the product.[1][18]

Common Reaction Pathways

Bromocyclopentane serves as a precursor to several other cyclopentane derivatives through substitution and elimination reactions.



Click to download full resolution via product page

Caption: Key reaction pathways starting from **bromocyclopentane**.

Safety and Handling

Bromocyclopentane is a flammable liquid and vapor.[6] It should be handled in a well-ventilated area, away from heat, sparks, and open flames.[6][22] Personal protective equipment, including safety glasses, gloves, and a lab coat, is mandatory.[6] It is incompatible with strong oxidizing agents and strong bases.[1][6] Store in a cool, dry, well-ventilated place in a tightly sealed container.[23] In case of skin contact, immediately rinse the affected area with water.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory





- 1. Cas 137-43-9, Bromocyclopentane | lookchem [lookchem.com]
- 2. chembk.com [chembk.com]
- 3. Bromocyclopentane, 98+% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Bromocyclopentane = 98 137-43-9 [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. Bromocyclopentane Wikipedia [en.wikipedia.org]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Bromocyclopentane(137-43-9) 1H NMR spectrum [chemicalbook.com]
- 10. Bromocyclopentane | C5H9Br | CID 8728 PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Page loading... [guidechem.com]
- 12. brainly.com [brainly.com]
- 13. homework.study.com [homework.study.com]
- 14. brainly.com [brainly.com]
- 15. homework.study.com [homework.study.com]
- 16. homework.study.com [homework.study.com]
- 17. Bromocyclopentane synthesis chemicalbook [chemicalbook.com]
- 18. Bromocyclopentane | 137-43-9 [chemicalbook.com]
- 19. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 20. benchchem.com [benchchem.com]
- 21. reddit.com [reddit.com]
- 22. sds.chemdox.com [sds.chemdox.com]
- 23. Bromocyclopentane Safety Data Sheet [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Bromocyclopentane: Physical and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b041573#bromocyclopentane-physical-and-chemical-properties]

Disclaimer & Data Validity:



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com